N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and an acetamide group connected through a methylene bridge. Its molecular formula is C16H16N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 4-aminophenylacetamide and 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene bridge can be reduced to form a more saturated compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, the acetamide group may contribute to its stability and solubility in biological systems .
Comparison with Similar Compounds
- N-(4-{[(1E)-(2-hydroxyphenyl)methylene]amino}phenyl)acetamide
- N-(4-{[(1E)-(2-methoxyphenyl)methylene]amino}phenyl)acetamide
- N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)ethanamide
Comparison: N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit higher stability and solubility, making it a more versatile candidate for various applications .
Properties
IUPAC Name |
N-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)18-14-8-6-13(7-9-14)17-10-12-4-3-5-15(21-2)16(12)20/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNPQNYROCQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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